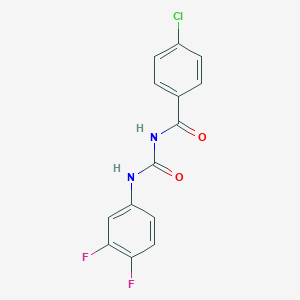![molecular formula C21H18Cl2N4O2 B284262 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284262.png)
2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as OC459, and it is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves its selective antagonism of the orexin-1 receptor. The orexin-1 receptor is a G-protein coupled receptor that is primarily expressed in the hypothalamus. Activation of the orexin-1 receptor has been shown to promote wakefulness and arousal, and orexin-1 receptor antagonists have been shown to have sedative and anxiolytic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile are primarily related to its selective antagonism of the orexin-1 receptor. This compound has been shown to have sedative and anxiolytic effects in animal models, and it has also been shown to reduce cocaine-seeking behavior in rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile in lab experiments include its selectivity for the orexin-1 receptor and its potential therapeutic applications in a variety of neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research involving 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile. One potential direction is the development of more selective and potent orexin-1 receptor antagonists with improved pharmacokinetic properties. Another potential direction is the investigation of the therapeutic potential of orexin-1 receptor antagonists in a variety of neurological and psychiatric disorders, including insomnia, anxiety, depression, and addiction. Additionally, further research is needed to elucidate the precise mechanisms underlying the sedative and anxiolytic effects of orexin-1 receptor antagonists.
Synthesemethoden
The synthesis of 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves several steps. The first step is the reaction of 2-chlorobenzyl chloride with sodium hydroxide to form 2-chlorobenzyl alcohol. This is followed by the reaction of 2-chlorobenzyl alcohol with 2-chlorophenol to form 2-[(2-chlorophenoxy)methyl]phenol. The next step involves the reaction of 2-[(2-chlorophenoxy)methyl]phenol with 3-chloro-4-fluoroaniline to form 5-[4-(3-chlorophenyl)-1-piperazinyl]-2-[(2-chlorophenoxy)methyl]phenol. Finally, the compound is cyclized to form 2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the orexin-1 receptor, which has been implicated in a variety of neurological and psychiatric disorders. Orexin-1 receptor antagonists have been shown to have potential therapeutic applications in the treatment of insomnia, anxiety, depression, and addiction.
Eigenschaften
Molekularformel |
C21H18Cl2N4O2 |
|---|---|
Molekulargewicht |
429.3 g/mol |
IUPAC-Name |
2-[(2-chlorophenoxy)methyl]-5-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H18Cl2N4O2/c22-15-4-3-5-16(12-15)26-8-10-27(11-9-26)21-18(13-24)25-20(29-21)14-28-19-7-2-1-6-17(19)23/h1-7,12H,8-11,14H2 |
InChI-Schlüssel |
MDWUFKLFEAVOEZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)COC4=CC=CC=C4Cl)C#N |
Kanonische SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(N=C(O3)COC4=CC=CC=C4Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284181.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)
![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)




![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)